Pseudolaric acid D

Descripción general

Descripción

Synthesis Analysis

The synthesis of pseudolaric acids involves complex strategies to construct their unique tricyclic diterpene skeleton. For example, a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane has been employed to form the polyhydroazulene core of pseudolaric acid B, a close relative of pseudolaric acid D. This synthesis highlights the challenges of introducing quaternary centers and the innovative approaches required, such as a TBAF-mediated isomerization of a 1,4-diene to a 1,3-diene and a vinylogous eliminative opening of an epoxide (Trost, Waser, & Meyer, 2007). Another notable strategy involves a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction for pseudolaric acid A synthesis, demonstrating the complex methods needed to achieve the pseudolaric acid framework (Xu, Li, & Yang, 2011).

Molecular Structure Analysis

The molecular structure of pseudolaric acids showcases a complex alicyclic skeleton with conjugated double bonds. For pseudolaric acid A, crystallographic studies have detailed its tetragonal system and intricate structure, providing insight into the spatial arrangement that likely influences the chemical behavior and reactivity of these compounds (Jia-xing & Xiu-yun, 1982).

Chemical Reactions and Properties

Pseudolaric acids undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the formation of oxo-bridged derivatives during synthesis reflects the reactive nature of these compounds. The capacity of cerium organometallic reagents to add to sensitive, sterically hindered ketones during the synthesis process underscores the unique reactivity of the pseudolaric acid core (Trost, Waser, & Meyer, 2007).

Aplicaciones Científicas De Investigación

Antifungal and Anticancer Properties : Pseudolaric acids, including Pseudolaric acid D, have been recognized for their significant antifungal and anticancer activities. Pseudolaric acid B, a closely related compound, has been identified as a major antifungal constituent of Pseudolarix kaempferi and shows promising antitumor activity in vivo (Wong et al., 2005).

Apoptosis Induction in Cancer Cells : Research indicates that pseudolaric acids can induce apoptosis in cancer cells. For example, Pseudolaric acid B has been shown to trigger apoptosis through the p53 and bax/Bcl-2 pathways in human melanoma cells (Gong et al., 2005).

Antifertility Effects : Pseudolaric acid B, a compound similar to this compound, has been reported to have antifertility effects. Studies demonstrate that it can terminate early pregnancies in animal models (Wang et al., 1982).

Treatment of Fungal Infections : The root and trunk barks of Pseudolarix kaempferi, which contain pseudolaric acids, are used in traditional Chinese medicine for fungal infections. Pseudolaric acid B, in particular, has been identified as a major component with antifungal activity (Jaradat et al., 2002).

Synthetic Studies for Medical Applications : Synthetic studies of pseudolaric acids have been conducted to understand their structure and enhance their medical applications. The synthesis of Pseudolaric Acid A, for example, has been a subject of interest due to its antifungal, antifertility, and cytotoxic properties (Geng et al., 2007).

Mecanismo De Acción

Target of Action

Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .

Mode of Action

It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .

Biochemical Pathways

Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that this compound may have similar effects on these pathways.

Result of Action

This compound has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that this compound may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.

Action Environment

It’s worth noting that this compound is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .

Safety and Hazards

Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Pseudolaric acid D plays a crucial role in various biochemical reactions. It significantly inhibits inflammatory reactions by interacting with key enzymes and proteins involved in inflammation pathways. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it interacts with enzymes involved in lipid metabolism, thereby improving lipid profiles and reducing atherosclerotic lesions .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Furthermore, this compound enhances lipid metabolism in vascular cells, leading to reduced atherosclerotic changes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes . This compound also interacts with enzymes involved in lipid metabolism, leading to improved lipid profiles . Additionally, it induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods . Long-term studies have shown that this compound continues to exert anti-inflammatory and lipid metabolism-improving effects without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which play a role in its metabolism . The compound undergoes hydrolysis and glucosylation reactions, leading to the formation of various metabolites . These metabolic pathways contribute to the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its lipid metabolism-improving effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to readily cross cell membranes and reach its target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in inflammation and lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Propiedades

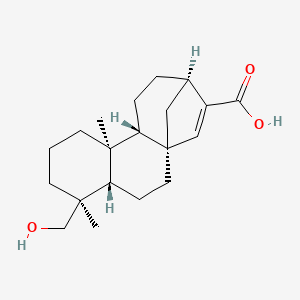

IUPAC Name |

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUENWZUJMIZJPA-UBTCDGAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]ethanamine](/img/no-structure.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-sulfohexacyclo[14.2.1.1^{4,7}.0^{2,15}.0^{3,8}.0^{9,14}]icosa-5,9(14),10,12,17-pentaene-11-carboxylic acid](/img/structure/B1181381.png)